molecular formula C22H28N2O2 B3855311 N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide

N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide

Cat. No. B3855311
M. Wt: 352.5 g/mol
InChI Key: OEMNMJLWBUHBPF-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide, also known as BBH, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BBH belongs to the family of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond and a substituent on one of the nitrogen atoms.

Scientific Research Applications

N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide has been shown to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide has been investigated as a potential herbicide and insecticide. In materials science, N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide has been studied for its use in organic electronic devices such as solar cells and transistors.

Mechanism of Action

The mechanism of action of N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide has been shown to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects. N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide has also been shown to have analgesic properties, which may make it useful in pain management.

Advantages and Limitations for Lab Experiments

N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide has several advantages for lab experiments, including its low cost, easy synthesis, and high stability. However, N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide has some limitations, including its low solubility in water and its potential cytotoxicity at high concentrations. Therefore, further studies are needed to optimize the conditions for N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide use in lab experiments.

Future Directions

For N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide research include:
1. Optimization of N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide synthesis methods to improve yield and purity.
2. Investigation of the mechanism of action of N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide to better understand its biological effects.
3. Development of N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide derivatives with improved solubility and bioavailability.
4. Evaluation of N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide as a potential therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections.
5. Study of N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide as a potential herbicide and insecticide for agricultural applications.
6. Investigation of N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide as a potential material for organic electronic devices, such as solar cells and transistors.
Conclusion:
In conclusion, N-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide, or N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide, is a synthetic compound that has potential applications in medicine, agriculture, and materials science. N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide has been shown to exhibit anticancer, antifungal, and antibacterial activities, and has low toxicity in animal studies. Further research is needed to optimize N'-(4-butoxybenzylidene)-4-tert-butylbenzohydrazide synthesis methods, investigate its mechanism of action, and evaluate its potential as a therapeutic agent, herbicide, insecticide, and material for organic electronic devices.

properties

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-5-6-15-26-20-13-7-17(8-14-20)16-23-24-21(25)18-9-11-19(12-10-18)22(2,3)4/h7-14,16H,5-6,15H2,1-4H3,(H,24,25)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMNMJLWBUHBPF-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-4-tert-butylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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